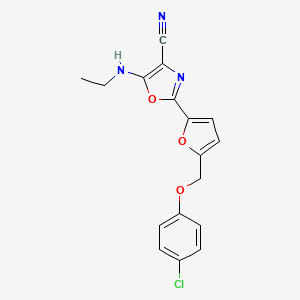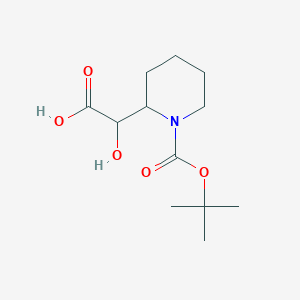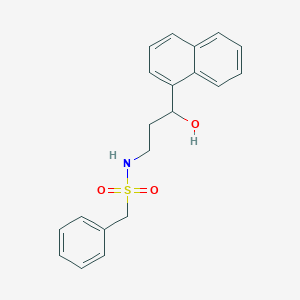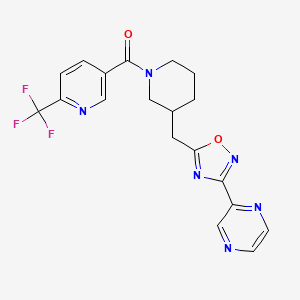![molecular formula C25H17F3N2O3S B2751780 3-(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893785-48-3](/img/no-structure.png)
3-(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H17F3N2O3S and its molecular weight is 482.48. The purity is usually 95%.
BenchChem offers high-quality 3-(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Receptor Ligand Development
One avenue of application is the development of receptor ligands. Compounds with a pyrimido[5,4-b]benzothiophene scaffold have been explored for their affinity towards α1-adrenoceptors and 5HT1A-receptors. These derivatives, designed as bioisosters for previously reported compounds, have shown significant in vitro affinities for these receptors, with some exhibiting subnanomolar K_i values, indicating their potential as therapeutic agents targeting the central nervous system and cardiovascular system (Romeo et al., 1993).
Antileukemic Activity
Further research into 3-substituted [1]benzothieno[3,2-d]pyrimidine derivatives has been conducted with a focus on their potential antileukemic properties. These compounds were synthesized via condensation reactions, leading to various aryl and alkyl derivatives, highlighting the versatility of the [1]benzothieno[3,2-d]pyrimidine core in the synthesis of potential antileukemic agents (El-Telbany & Hutchins, 1985).
Anti-inflammatory and Analgesic Agents
The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, including thiazolopyrimidines, has been reported with their evaluation as anti-inflammatory and analgesic agents. These studies have shown that certain derivatives exhibit significant COX-2 selectivity and analgesic and anti-inflammatory activities, suggesting their potential use in treating conditions associated with inflammation and pain (Abu‐Hashem et al., 2020).
Fluorescent Compounds for Bioimaging
Additionally, the development of fluorescent compounds for bioimaging applications has been explored. Benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides and related structures have been synthesized and analyzed for their solid-state fluorescence properties. Certain derivatives demonstrate strong fluorescence, indicating their potential as fluorescent markers in biological research and medical diagnostics (Yokota et al., 2012).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 3-(3-methoxyphenyl)-1-(3-trifluoromethyl)benzyl]thiourea with 2-bromo-4-chloro-3-nitropyrimidine followed by reduction of the nitro group and cyclization of the resulting intermediate.", "Starting Materials": [ "3-(3-methoxyphenyl)-1-(3-trifluoromethyl)benzyl]thiourea", "2-bromo-4-chloro-3-nitropyrimidine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Acetic acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 3-(3-methoxyphenyl)-1-(3-trifluoromethyl)benzyl]thiourea in ethanol and add 2-bromo-4-chloro-3-nitropyrimidine. Heat the mixture under reflux for several hours.", "Step 2: Cool the reaction mixture and filter the precipitate. Wash the solid with ethanol and dry it under vacuum.", "Step 3: Dissolve the obtained intermediate in ethanol and add sodium borohydride. Stir the mixture at room temperature for several hours.", "Step 4: Add hydrochloric acid to the reaction mixture to adjust the pH to acidic. Extract the product with ethyl acetate and wash the organic layer with water.", "Step 5: Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 6: Dissolve the crude product in acetic acid and add sodium hydroxide. Heat the mixture under reflux for several hours.", "Step 7: Cool the reaction mixture and filter the precipitate. Wash the solid with water and dry it under vacuum.", "Step 8: Recrystallize the obtained product from ethanol to obtain the final product." ] } | |
Numéro CAS |
893785-48-3 |
Formule moléculaire |
C25H17F3N2O3S |
Poids moléculaire |
482.48 |
Nom IUPAC |
3-(3-methoxyphenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H17F3N2O3S/c1-33-18-9-5-8-17(13-18)30-23(31)22-21(19-10-2-3-11-20(19)34-22)29(24(30)32)14-15-6-4-7-16(12-15)25(26,27)28/h2-13H,14H2,1H3 |
Clé InChI |
MNSGKIMYUUJYBX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC(=CC=C5)C(F)(F)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B2751697.png)

![3-fluoro-4-methoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2751702.png)

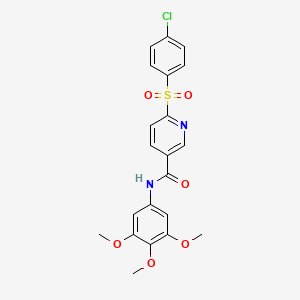
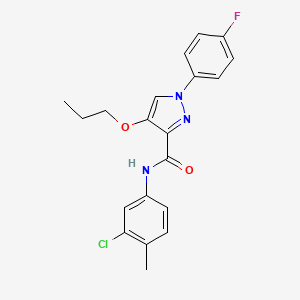
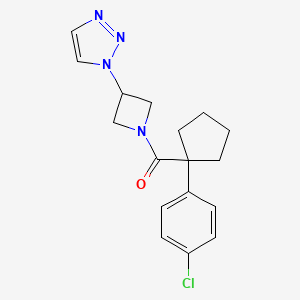
![[4-Bromophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone](/img/structure/B2751710.png)
